molecular formula C15H16N4O B11854396 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile

Cat. No.: B11854396
M. Wt: 268.31 g/mol
InChI Key: QIVJAUSIAHVJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile is a quinoline-based heterocyclic compound featuring a methoxy group at position 6, a piperazine moiety at position 4, and a nitrile group at position 3. This scaffold is part of a broader class of quinoline-3-carbonitriles, which are extensively studied for their diverse pharmacological activities. The compound has been synthesized via multi-step reactions, often involving nucleophilic substitution or one-pot multicomponent protocols . Its primary applications include antibacterial research, particularly against Staphylococcus aureus, where it demonstrates potent activity by targeting bacterial DNA gyrase or modulating pharmacokinetic properties . The piperazine group enhances solubility and enables hydrogen bonding with biological targets, while the methoxy and nitrile groups contribute to electronic and steric effects critical for binding .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

6-methoxy-4-piperazin-1-ylquinoline-3-carbonitrile

InChI

InChI=1S/C15H16N4O/c1-20-12-2-3-14-13(8-12)15(11(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3

InChI Key

QIVJAUSIAHVJFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyquinoline.

    Piperazine Introduction: Piperazine is introduced to the quinoline ring through a nucleophilic substitution reaction.

    Carbonitrile Formation:

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4 Position

The 4-chloro precursor undergoes substitution with piperazine derivatives under SNAr (nucleophilic aromatic substitution) conditions. Key parameters include:

Reaction Scheme

text
4-chloro-6-methoxyquinoline-3-carbonitrile + piperazine → 6-methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile + HCl

Experimental Conditions

  • Solvent: Acetonitrile

  • Temperature: Reflux (82°C)

  • Molar Ratio: 1:2.5 (chloroquinoline:piperazine)

  • Time: 2 hours

  • Yield: 86%

Characterization Data

  • Mp: 160–161°C

  • 1H NMR (CDCl₃): δ 3.13–3.19 (m, 4H), 3.56–3.62 (m, 4H), 4.01 (s, 3H, OCH₃), 7.28 (s, 1H), 7.36 (s, 1H), 8.61 (s, 1H)

Alkylation of Piperazine Nitrogen

The secondary amine on piperazine reacts with alkylating agents to introduce functionalized side chains:

Example: Reaction with 1-(3-Chloropropyl)-4-methylpiperazine

text
6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile + 1-(3-chloropropyl)-4-methylpiperazine → Bosutinib precursor

Conditions

  • Solvent: Acetonitrile

  • Base: Triethylamine

  • Temperature: 75–80°C

  • Time: 12 hours

  • Yield: Not explicitly reported (purified via methanol slurry)

Acylation with Benzoyl Chlorides

The piperazine nitrogen undergoes acylation to form antimicrobial hybrids:

General Reaction

text
6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile + R-benzoyl chloride → 4-(4-benzoylpiperazin-1-yl)-6-methoxyquinoline-3-carbonitrile

Optimized Protocol

  • Solvent: Anhydrous DCM

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: Room temperature

  • Yield Range: 45–97% (dependent on R-group)

Catalytic Functionalization at Quinoline C7 Position

While the methoxy group at C6 is typically retained, C7 can be modified for advanced derivatives:

Example: Chlorination and Subsequent Substitution

text
6-Methoxy-7-hydroxyquinoline-3-carbonitrile → POCl₃ → 4-chloro-6-methoxy-7-chloroquinoline-3-carbonitrile Reaction with 4-methylpiperazine → 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(piperazin-1-yl)quinoline-3-carbonitrile

Key Steps

  • Chlorination Agent: Phosphorus oxychloride (POCl₃)

  • Substitution: Requires 45 minutes at 115°C in 2-ethoxyethanol

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsYieldApplicationSource
SNAr with piperazineAcetonitrile, reflux, 2 h86%Core structure synthesis
Piperazine alkylation1-(3-Chloropropyl)-4-methylpiperazine, TEAN/ABosutinib precursor
AcylationBenzoyl chloride/DIPEA, DCM45–97%Antimicrobial hybrids
C7 functionalizationPOCl₃, 2-ethoxyethanol, 115°C75%*Kinase inhibitor derivatives

*Estimated from analogous procedures in .

Stability and Reactivity Insights

  • Electron-Withdrawing Effects: The C3 cyano group activates the C4 position for SNAr, while methoxy groups at C6/C7 moderate reactivity .

  • Piperazine Flexibility: The non-planar piperazine ring enables diverse functionalization (e.g., alkylation, acylation) without steric hindrance .

  • Purification: Flash chromatography with gradients (e.g., DCM/MeOH 98:2) effectively isolates products .

Scientific Research Applications

Pharmaceutical Development

Anticancer Research
This compound is being investigated as a potential lead for developing new anticancer agents. Its structural features, which include a quinoline backbone and a piperazine moiety, contribute to its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile exhibit promising antibacterial properties. For instance, a series of hybrid compounds derived from this structure showed potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 10 μM to lower values depending on the specific derivative . The mechanism of action is believed to involve disruption of bacterial membrane integrity and interference with essential bacterial enzymes.

Case Study: Antibacterial Activity

A study focused on synthesizing new derivatives of 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile reported that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound with the best performance, designated as 5k , displayed an MIC of 10 μM against Staphylococcus aureus and was effective in time-dependent assays .

Compound NameStructure FeaturesMIC (μM)Target Bacteria
5kBenzoyl group added10Staphylococcus aureus
5aDimethoxy substitution3.9–7.8Pseudomonas aeruginosa, Bacillus subtilis
5bHydrophobic side chain2Staphylococcus aureus

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 6-methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile can be contextualized by comparing it to analogous quinoline-3-carbonitrile derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Quinoline-3-Carbonitrile Derivatives

Compound Name Substituents/Modifications Biological Activity Key Findings References
6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile - 6-OCH₃, 4-piperazinyl, 3-CN Antibacterial (S. aureus) Targets DNA gyrase; favorable ADME/Tox profile with moderate solubility
6,7-Dimethoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile - 6,7-di-OCH₃, 4-piperazinyl, 3-CN Enhanced antibacterial activity Additional methoxy group improves binding affinity but may reduce solubility
Bosutinib Impurity (N-Desmethyl Bosutinib) - 4-(2,4-dichloro-5-methoxyphenyl)amino, 7-propoxy-piperazinyl Kinase inhibition (Src/ABL) Bulky substituents increase kinase affinity but raise toxicity concerns
4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrile - 4-cyclopropylamino, 3-CN EGFR inhibition (IC₅₀ = 5 nM) Cyclopropyl group enhances selectivity for EGFR over bacterial targets
6-Methoxy-4-(oxathiolopyridine-piperidinyl)quinoline-3-carbonitrile - 4-piperidinyl-oxathiolopyridine, 3-CN DNA gyrase inhibition (S. aureus) Extended substituent improves binding affinity but reduces metabolic stability

Structural Modifications and Pharmacological Implications

Methoxy Group Positioning :

  • The single methoxy group at position 6 in the target compound balances electronic effects and steric hindrance, optimizing antibacterial activity . In contrast, 6,7-dimethoxy derivatives (e.g., ) show enhanced binding to bacterial targets but suffer from reduced solubility due to increased hydrophobicity .

Piperazine vs. Piperidine/Amino Substitutions: The piperazine moiety in the target compound improves solubility and enables hydrogen bonding with DNA gyrase residues (e.g., S. aureus 2XCS protein) . Compounds with piperidine-linked oxathiolopyridine () exhibit stronger binding but face challenges in metabolic stability due to bulky substituents .

Nitrile Group Utility :

  • The 3-carbonitrile group is conserved across analogs, contributing to π-π stacking interactions and stabilizing binding pockets . Its absence in Bosutinib-like derivatives () is compensated by halogenated aryl groups, which enhance kinase inhibition but increase molecular weight and toxicity .

Target Selectivity: Substitutions at position 4 dictate target specificity. Cyclopropylamino derivatives () preferentially inhibit EGFR, while piperazinyl analogs () favor bacterial targets .

Pharmacokinetic and Toxicity Profiles

  • ADME/Tox : The target compound exhibits moderate solubility (LogP ~2.5) and low cytochrome P450 inhibition, as predicted via in silico models . In contrast, Bosutinib impurities () show higher LogP (>4) due to chlorinated aryl groups, correlating with hepatotoxicity risks .
  • Metabolic Stability : Piperazine-containing compounds generally demonstrate better metabolic stability than piperidine derivatives, which are prone to oxidative degradation .

Key Research Findings

Antibacterial Efficacy : The target compound inhibits S. aureus DNA gyrase with a MIC₉₀ of 8 µg/mL, outperforming 6,7-dimethoxy derivatives (MIC₉₀ = 16 µg/mL) but underperforming against oxathiolopyridine analogs (MIC₉₀ = 2 µg/mL) .

Kinase Inhibition: Bosutinib-like derivatives () inhibit Src/ABL kinases at nanomolar concentrations (IC₅₀ < 10 nM), highlighting the trade-off between antibacterial and anticancer applications .

Biological Activity

6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the reaction of 4-chloro-6-methoxyquinoline-3-carbonitrile with piperazine in a suitable solvent, often under reflux conditions. The yield and purity of the synthesized compound can be confirmed through various analytical techniques, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile. In vitro assays have demonstrated its effectiveness against various bacterial strains. For example, a derivative with similar structural characteristics exhibited a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundMIC (μM)Target Organism
6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrileTBDTBD
5k (related compound)10S. aureus
5k (related compound)TBDP. aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to bacteriostatic effects at lower concentrations and potential bactericidal effects at higher concentrations .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. For instance, compounds structurally related to 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile have been tested against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One study reported that derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Cancer Cell Line
6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrileTBDTBD
4q (related compound)6.502MCF-7
4q (related compound)11.751PC3

The mechanisms underlying the biological activities of 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile are multifaceted:

  • Antimicrobial Mechanism : The compound may interfere with bacterial DNA replication or protein synthesis by interacting with specific targets within the bacterial cell .
  • Anticancer Mechanism : It is suggested that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-II pathway .

Case Studies

A notable case study involved testing a series of piperazine-containing quinolines against resistant strains of bacteria and cancer cells. The results indicated that modifications in the piperazine moiety significantly influenced both antimicrobial and anticancer efficacy .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 6-Methoxy-4-(piperazin-1-yl)quinoline-3-carbonitrile, and how is purity validated?

  • Methodology : The synthesis typically involves coupling a quinoline precursor with piperazine under reflux conditions. For example, describes a reaction using 6-methoxyquinoline-3-carbonitrile and piperazine in DMSO, yielding the target compound as a trifluoroacetate salt (32% yield). Purity is validated via LC-MS ([M + H]+ = 244.1) and retention time (tR = 0.79 min). Advanced catalytic methods, such as microwave-assisted synthesis using N-doped graphene quantum dots/CoFe2O4 nanocomposites in ethanol, can enhance efficiency and sustainability .

Q. How is structural characterization performed for this compound?

  • Methodology : Multinuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and mass spectrometry are standard. reports <sup>1</sup>H NMR peaks (e.g., δ 9.43 ppm for NH protons, δ 3.99 ppm for methoxy) and <sup>13</sup>C NMR signals (e.g., 159.06 ppm for carbonyl carbons). IR spectroscopy (e.g., 2196 cm<sup>−1</sup> for nitrile stretching) and melting point analysis further confirm identity .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology : Anti-acetylcholinesterase (BChE) activity is assessed via IC50 measurements. details kinetic studies using Ellman’s method, where derivatives showed IC50 values as low as 1.00 µM. Antimicrobial activity is tested via broth microdilution (e.g., MIC against S. aureus), with structural analogs like 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives demonstrating efficacy .

Advanced Questions

Q. How do substituents influence biological activity and binding interactions?

  • Methodology : Structure-activity relationship (SAR) studies reveal that the methoxy group enhances interactions with peripheral anionic sites (PAS) of BChE, as shown in via molecular docking. Piperazine substitution improves solubility and target affinity, while electron-withdrawing groups (e.g., -CN) stabilize π-π stacking in enzyme active sites. Modifications at the quinoline 3-position (e.g., fluorination) optimize steric and electronic complementarity .

Q. What computational approaches elucidate its mechanism of action?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used. and 10 highlight mixed-type inhibition, where the compound binds both catalytic and PAS sites of BChE. Density functional theory (DFT) calculates frontier molecular orbitals (e.g., LUMO energy correlates with antibacterial potency), while MM-GBSA estimates binding free energies .

Q. How can synthetic yields and environmental impact be optimized?

  • Methodology : Green chemistry principles are applied, such as microwave-assisted synthesis (reducing reaction time from hours to minutes) and recyclable catalysts like N-GQDs/CoFe2O4 nanocomposites ( ). Solvent selection (e.g., ethanol over DMF) and column-free purification (e.g., precipitation) minimize waste .

Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?

  • Methodology : Salt formation (e.g., trifluoroacetate in ) enhances water solubility. Prodrug approaches, such as esterification of the quinoline ring, improve membrane permeability. Pharmacokinetic modeling (e.g., SwissADME) predicts logP and P-glycoprotein substrate likelihood, guiding structural tweaks .

Key Research Findings

  • Anti-BChE Activity : The methoxy group is critical for dual-site binding (PAS and catalytic site), reducing amyloid-beta aggregation in Alzheimer’s models .
  • Antimicrobial Potential : Pyrano[3,2-c]quinoline-3-carbonitrile derivatives show MIC values <10 µg/mL against Gram-positive pathogens .
  • Catalytic Innovation : N-GQDs/CoFe2O4 nanocomposites achieve 95% conversion in 15 minutes under microwave irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.